molecular formula C10H11N3O B2781711 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 84292-17-1

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2781711
CAS RN: 84292-17-1
M. Wt: 189.218
InChI Key: IMEWNFMUUYKRSA-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidinones . Pyrimidinones are a group of heterocyclic compounds that have been studied for their various biological activities .


Synthesis Analysis

The synthesis of pyrimidinones often involves the condensation of certain precursors. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction .


Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions. For example, formamidines of a certain type can react with ethyl cyanoacetate, malononitrile, and benzoyl acetonitrile to give derivatives . Additionally, they can react with aromatic aldehydes and furfural in the presence of NaOH .

Scientific Research Applications

Reactivity and Derivative Formation

  • The compound demonstrates specific reactivity patterns, particularly in forming derivatives of the novel heterocyclic system 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline (Roma et al., 1987).
  • It also reacts to form 1-alkyl or phenyl-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-2,5(1H)−diones, significant in synthetic chemistry (Braccio et al., 1992).

Structural Analysis

  • The crystal structure of related compounds like 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been studied, providing insights into molecular conformations and interactions (Anthal et al., 2014).

Synthesis Applications

  • This chemical has been used in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič et al., 1997).

Chemical Reactions

  • Studies have explored its behavior in Vilsmeier-Haack formylation reactions, contributing to the knowledge of chemical reaction mechanisms (Horváth et al., 1983).

Formation of Complexes

  • Research has been conducted on the formation of complexes between metal ions and similar compounds, which is crucial in understanding molecular interactions and potential applications in materials science (Dixon & Wells, 1986).

Photophysical Properties

  • The synthesis and study of pyrimidine-phthalimide derivatives, which involve 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one, contribute to the development of new materials with potential applications in sensing technologies (Yan et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines .

Future Directions

The future directions for the study of “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient and sustainable processes for the synthesis of pyrimidinones is also an important area of research .

properties

IUPAC Name

2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEWNFMUUYKRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Citations

For This Compound
1
Citations
C Plüg, W Frank, C Wentrup - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
(2-Pyridyl)iminopropadienone 13 is generated by flash vacuum thermolysis (FVT) of 2-substituted pyrido[1,2-a]pyrimidin-4-ones 9 and observed by IR spectroscopy. Addition of HCl to …
Number of citations: 21 pubs.rsc.org

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